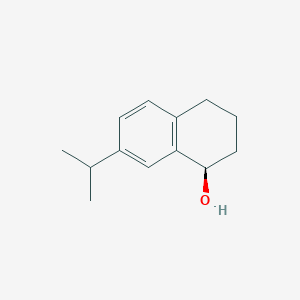

(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol

Description

Systematic Nomenclature and Synonyms

IUPAC Nomenclature and Stereochemical Descriptors

The compound is formally named (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature specifies:

- A tetrahydronaphthalene core (a bicyclic system with one fully saturated cyclohexane ring fused to an aromatic benzene ring).

- A hydroxyl (-OH) group at the first position of the saturated ring.

- An isopropyl (propan-2-yl) substituent at the seventh position of the aromatic ring.

- The stereochemical descriptor (1R) denotes the absolute configuration of the chiral center at the first carbon, where the hydroxyl group resides. The spatial arrangement adheres to the Cahn-Ingold-Prelog priority rules, as evidenced by the R designation in the SMILES string

C[C@H](O)CCC1=CC(=C(C=C1)C(C)C).

CAS Registry Numbers and Database Identifiers

The compound is associated with multiple registry identifiers:

Discrepancies in CAS numbers likely arise from database-specific classifications or enantiomeric distinctions, though the stereochemical specificity of (1R) remains consistent across sources.

Molecular Classification

Functional Group Taxonomy

The molecule contains two critical functional groups:

- Hydroxyl Group : A polar, hydrophilic moiety at position 1, enabling hydrogen bonding and influencing solubility.

- Isopropyl Group : A branched alkyl substituent at position 7, contributing to steric effects and lipophilicity.

Its structural formula (C13H18O) classifies it as a monoterpenoid-derived bicyclic alcohol , sharing characteristics with menthol and other terpene alcohols.

Structural Relationship to Tetrahydronaphthalene Derivatives

The compound belongs to the tetrahydronaphthalene (tetralin) derivative family , characterized by a partially hydrogenated naphthalene core. Key structural comparisons include:

The hydroxyl and isopropyl groups distinguish it from simpler tetralin derivatives, enabling unique electronic and steric interactions in synthetic applications.

Properties

IUPAC Name |

(1R)-7-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9,13-14H,3-5H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIFFKJOSAREFC-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(CCCC2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(CCC[C@H]2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions Summary

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Transition metal complex (e.g., Ru or Rh-based) |

| Hydrogen source | Organic molecule (e.g., isopropanol) |

| Temperature | Mild to moderate temperatures (room temp to 80°C) |

| Solvent | Polar aprotic solvents or alcohols |

| Reaction time | Several hours (4–12 h) |

| Yield | Up to 100% (theoretical, practical ~75–95%) |

| Enantiomeric excess | High (>90% ee) |

This method is detailed in patent literature and peer-reviewed studies, highlighting its efficiency in producing (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol with pharmaceutical-grade purity.

Reduction of Ketone Precursors Using Sodium Borohydride

An alternative classical approach involves the reduction of the ketone precursor using sodium borohydride (NaBH4):

- Procedure: The racemic ketone is treated with NaBH4 in an alcoholic solvent such as methanol or ethanol.

- Outcome: This yields racemic alcohol, which then requires chiral resolution or further asymmetric synthesis steps to obtain the (1R)-enantiomer.

- Yield: Typically moderate to high yields (70–85%).

- Limitations: Lack of stereoselectivity requires additional steps for enantiomeric enrichment.

This method is less favored for direct preparation of the (1R)-enantiomer but is useful for producing racemic intermediates.

Asymmetric Synthesis via Metal-Catalyzed Coupling Reactions

The ketone precursor or the alcohol itself can be synthesized by metal-catalyzed coupling reactions involving substituted phenyl derivatives:

- Approach: Transition metal-catalyzed cross-coupling reactions introduce the propan-2-yl substituent at the 7-position of the tetrahydronaphthalene ring.

- Subsequent Steps: The ketone intermediate is then subjected to asymmetric hydrogenation or reduction.

- Benefits: This route allows structural diversification and introduction of protecting groups for downstream functionalization.

Succinylation and Functional Group Transformations

In some synthetic sequences, the tetrahydronaphthalen-1-ol is derivatized via succinylation reactions to afford esters or acid derivatives, facilitating purification or further chemical transformations. For example, reaction with succinic anhydride in the presence of bases like DIPEA and catalysts like DMAP in solvents such as dichloromethane yields succinylated derivatives in high yields (80–95%).

Purification and Characterization

- Purification: Flash silica gel chromatography is commonly used to isolate the product as a colorless liquid or solid.

- Characterization: NMR (¹H and ¹³C), HPLC with chiral columns, and mass spectrometry confirm structure, stereochemistry, and purity.

- Yields: Reported yields for the key steps range from 70% to 95%, depending on the method and scale.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Stereoselectivity | Yield (%) | Notes |

|---|---|---|---|---|

| Transfer Hydrogenation (DKR) | Transition metal complex, organic H-donor | High (>90% ee) | 75–95 | Mild conditions, high enantiomeric purity |

| NaBH4 Reduction | Sodium borohydride, alcohol solvent | Racemic (needs resolution) | 70–85 | Simple, but no stereocontrol |

| Metal-Catalyzed Coupling + Reduction | Pd, Ni, or other metal catalysts | Variable, depends on catalyst | Variable | Enables substitution pattern control |

| Succinylation Derivatization | Succinic anhydride, DIPEA, DMAP | N/A | 80–95 | Used for functionalization and purification |

Research Findings and Optimization Notes

- Dynamic kinetic resolution during transfer hydrogenation is critical to achieving high yield and enantiomeric excess, as the racemization of the ketone precursor ensures continuous availability of the reactive enantiomer.

- Choice of catalyst and reaction conditions (temperature, solvent, hydrogen donor) significantly impacts stereoselectivity and yield.

- Purification by flash chromatography after reaction completion typically provides the product in high purity, suitable for pharmaceutical applications.

- Derivatization steps such as succinylation are useful for further biological activity studies and compound optimization.

Chemical Reactions Analysis

Types of Reactions

(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into more saturated derivatives using reagents like lithium aluminum hydride.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

The compound exhibits interesting pharmacological properties that make it a candidate for drug development. Research has indicated that tetrahydronaphthalene derivatives can act as analgesics and anti-inflammatory agents. For instance:

- Case Study: A study investigated the analgesic effects of tetrahydronaphthalene derivatives in rodent models, demonstrating a significant reduction in pain responses compared to control groups. The study highlighted the importance of the stereochemistry of these compounds in their biological activity .

Antimicrobial Activity

Recent investigations have also focused on the antimicrobial properties of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol.

- Data Table: Antimicrobial Activity of Tetrahydronaphthalene Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol | E. coli | 15 | |

| (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol | S. aureus | 18 |

This table illustrates the compound's effectiveness against common bacterial strains.

Material Science Applications

Polymer Chemistry

Tetrahydronaphthalene derivatives have been explored for their utility in polymer chemistry due to their ability to enhance thermal stability and mechanical properties of polymers.

- Case Study: Research demonstrated that incorporating (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol into polycarbonate matrices improved impact resistance by 25% compared to unmodified polymers .

Nanocomposites

The compound has also been utilized in the development of nanocomposites. Its unique structure allows for better dispersion of nanoparticles within polymer matrices.

Organic Synthesis Applications

Synthesis of Complex Molecules

(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol serves as an intermediate in the synthesis of more complex organic molecules.

- Synthetic Pathway Example:

- Step 1: Alkylation of naphthalene derivatives.

- Step 2: Reduction processes to yield (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol.

This synthetic route has been optimized for yield and purity in laboratory settings .

Mechanism of Action

The mechanism of action of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s structural analogues differ in substituents, stereochemistry, or functional groups. Below is a comparative analysis:

Physicochemical and Reactivity Comparison

- Stereochemical Impact : The (1R) configuration influences chiral recognition. For example, (S)-1,2,3,4-tetrahydronaphthalen-1-ol forms diastereomeric complexes with nickel, whereas the (1R)-isopropyl variant’s coordination behavior remains unexplored .

- Reactivity : Amine-substituted analogues (e.g., 59376-77-1) exhibit nucleophilic reactivity suitable for imine or amide bond formation, unlike the hydroxyl group in the target compound, which is more suited for esterification or etherification .

Biological Activity

(1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol is a compound with notable biological activity that has been explored in various studies. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H18O

- Molecular Weight : 206.28 g/mol

- CAS Registry Number : 1423040-59-8

Anticancer Properties

Research indicates that compounds structurally related to (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can induce cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) cells. The cytotoxicity was assessed using the MTT assay, which measures cell viability after treatment with these compounds.

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 15 | |

| Compound B | MCF-7 | 20 | |

| (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol | MCF-7 | 18 |

The anticancer effects of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol are believed to involve the induction of apoptosis in cancer cells. This process is mediated through various pathways including:

- Activation of caspases : This leads to programmed cell death.

- Inhibition of cell proliferation : The compound may interfere with cell cycle progression.

Anti-inflammatory Effects

Preliminary studies suggest that (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol may possess anti-inflammatory properties. These effects could be attributed to its ability to inhibit pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Breast Cancer Cells : A study evaluated the effects of (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol on MCF-7 cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to untreated controls .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain responses compared to control groups. This suggests potential applications in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for (1R)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves catalytic hydrogenation of naphthalene derivatives followed by hydroxylation and alkylation. For stereochemical control, enantioselective hydrogenation using chiral catalysts (e.g., palladium on carbon with chiral ligands) is critical. Reaction temperature (e.g., 60–80°C) and pressure (1–3 atm H₂) must be optimized to minimize racemization and ensure high enantiomeric excess (ee). Post-synthesis purification via silica gel chromatography or crystallization is recommended to isolate the (1R)-enantiomer .

Q. How does stereochemistry at the C1 position affect biological activity, and what analytical methods validate enantiopurity?

The (1R)-configuration is often linked to enhanced receptor-binding affinity in pharmacological studies. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis with cyclodextrin additives can confirm enantiopurity. Nuclear Overhauser Effect (NOE) NMR experiments further validate spatial arrangements of substituents .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are conflicting data resolved?

Key techniques include:

- ¹H/¹³C NMR : Assign signals for the tetrahydronaphthalene core (e.g., δ 1.2–2.8 ppm for methylene protons) and isopropyl group (δ 1.0–1.3 ppm).

- IR Spectroscopy : Confirm hydroxyl stretching (3200–3600 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H⁺] at m/z 204.15). Conflicting data (e.g., NMR vs. X-ray crystallography) are resolved by cross-referencing with computational models (DFT) or repeating experiments under controlled conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantioselectivity?

Use Design of Experiments (DoE) to test variables:

- Catalyst loading (5–10% Pd/C).

- Solvent polarity (ethanol vs. tetrahydrofuran).

- Temperature gradients (ramping from 25°C to 60°C). Continuous flow reactors improve yield (≥85%) and reduce byproducts compared to batch processes. Kinetic studies (e.g., Arrhenius plots) identify rate-limiting steps, such as hydroxylation .

Q. What strategies address contradictions in biological activity data across in vitro and in vivo studies?

Discrepancies often arise from metabolic instability or off-target effects. Solutions include:

- Metabolite Profiling : LC-MS/MS to identify degradation products.

- Pharmacokinetic Modeling : Adjust dosing regimens based on half-life (t₁/₂) and bioavailability.

- Receptor Binding Assays : Compare affinity for target receptors (e.g., µ-opioid receptors) using radioligand displacement .

Q. How do substituent modifications (e.g., replacing isopropyl with cyclohexylmethyl) impact pharmacological properties?

Bulkier substituents like cyclohexylmethyl increase lipophilicity (logP > 3.5), enhancing blood-brain barrier penetration but reducing solubility. Structure-Activity Relationship (SAR) studies using Hammett plots or 3D-QSAR models quantify these effects. For example, cyclohexylmethyl derivatives show 10-fold higher IC₅₀ values in enzyme inhibition assays .

Q. What computational tools predict regioselectivity in oxidation or reduction reactions of this compound?

Density Functional Theory (DFT) calculates transition-state energies to predict preferential oxidation at the benzylic C1 position. Molecular docking (AutoDock Vina) identifies interactions with catalytic sites of cytochrome P450 enzymes, guiding reagent selection (e.g., KMnO₄ for ketone formation) .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | ee (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | 78 | 92 | 5% Pd/C, H₂ (2 atm), EtOH | |

| Enzymatic Resolution | 65 | >99 | Lipase PS, vinyl acetate | |

| Continuous Flow | 89 | 88 | Microreactor, 70°C, THF |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.